molecular formula C6H6N4O3 B14716749 4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one CAS No. 6944-76-9

4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one

Cat. No.: B14716749
CAS No.: 6944-76-9
M. Wt: 182.14 g/mol
InChI Key: XDMFDKTZAPKCIW-UHFFFAOYSA-N
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Description

4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one is a synthetic organic compound characterized by the presence of two nitrosomethyl groups attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one typically involves the nitration of pyrimidin-2(1h)-one derivatives. The reaction conditions often include the use of strong nitrating agents such as nitric acid or nitrous acid under controlled temperatures to ensure the selective introduction of nitroso groups at the 4 and 6 positions of the pyrimidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The nitroso groups can be oxidized to form nitro derivatives.

    Reduction: The nitroso groups can be reduced to form amine derivatives.

    Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,6-bis(nitromethyl)pyrimidin-2(1h)-one.

    Reduction: Formation of 4,6-bis(aminomethyl)pyrimidin-2(1h)-one.

    Substitution: Formation of various substituted pyrimidinone derivatives depending on the substituent introduced.

Scientific Research Applications

4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one involves its interaction with specific molecular targets and pathways. The nitroso groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The compound may also interact with enzymes and receptors, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dinitromethylpyrimidin-2(1h)-one: Similar structure but with nitro groups instead of nitroso groups.

    4,6-Bis(aminomethyl)pyrimidin-2(1h)-one: Similar structure but with amino groups instead of nitroso groups.

    4,6-Bis(methyl)pyrimidin-2(1h)-one: Similar structure but with methyl groups instead of nitroso groups.

Uniqueness

4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one is unique due to the presence of nitrosomethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The nitroso groups can participate in unique redox and substitution reactions, making this compound valuable for various research applications.

Properties

CAS No.

6944-76-9

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

4,6-bis(nitrosomethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C6H6N4O3/c11-6-9-4(2-7-12)1-5(10-6)3-8-13/h1H,2-3H2,(H,9,10,11)

InChI Key

XDMFDKTZAPKCIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N=C1CN=O)CN=O

Origin of Product

United States

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